molecular formula C19H18N2O2 B2764467 N-(2,4-dimethylphenyl)-2-(2-methyl-1H-indol-3-yl)-2-oxoacetamide CAS No. 852369-39-2

N-(2,4-dimethylphenyl)-2-(2-methyl-1H-indol-3-yl)-2-oxoacetamide

Cat. No.: B2764467
CAS No.: 852369-39-2
M. Wt: 306.365
InChI Key: MXXXOGGKAPVPJP-UHFFFAOYSA-N
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Description

N-(2,4-dimethylphenyl)-2-(2-methyl-1H-indol-3-yl)-2-oxoacetamide is a high-purity chemical compound for research applications. It belongs to the class of indole-3-glyoxylamide derivatives, which are recognized in scientific literature as structures of significant interest in medicinal chemistry and drug discovery . The indole scaffold is a privileged structure in pharmacology, and its functionalization with an α-ketoacetamide moiety is a key feature associated with diverse biological activities . This compound is designed for use in laboratory research only. Its primary research applications are anticipated in neuroscience and oncology, based on studies of structurally related molecules. In the context of neuroscience, closely related indole-3-glyoxylamide analogs have been investigated as potent and selective inhibitors of the enzyme butyrylcholinesterase (BChE) . BChE inhibition has emerged as a promising therapeutic strategy for managing later stages of Alzheimer's disease, and compounds of this class have been shown to act as mixed-type inhibitors, binding to both the catalytic anionic site and the peripheral anionic site (PAS) of the enzyme . Structure-activity relationship (SAR) studies indicate that the methyl group on the nitrogen atom of the indole ring and specific substitution patterns on the phenyl ring are critical for maintaining potent BChE inhibitory activity . In cancer research, structurally similar N-substituted 2-(1H-indol-3-yl)-2-oxoacetamide derivatives have demonstrated potent anti-proliferative effects against various human cancer cell lines, including cervical (Hela), breast (MCF7), and liver (HepG2) cancers . Research suggests that such compounds can induce apoptosis (programmed cell death) in cancer cells through caspase-dependent pathways, specifically by activating caspase-3 and caspase-8, and lead to cleavage of poly ADP-ribose polymerase (PARP), a hallmark of apoptosis . Furthermore, these compounds have been shown to disrupt the cell cycle, causing an accumulation of cells in the G2/M phase . Researchers can utilize this compound as a key intermediate or lead structure for developing novel therapeutic agents, probing biological mechanisms, and conducting structure-activity relationship studies. This product is strictly For Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

N-(2,4-dimethylphenyl)-2-(2-methyl-1H-indol-3-yl)-2-oxoacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H18N2O2/c1-11-8-9-15(12(2)10-11)21-19(23)18(22)17-13(3)20-16-7-5-4-6-14(16)17/h4-10,20H,1-3H3,(H,21,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MXXXOGGKAPVPJP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)NC(=O)C(=O)C2=C(NC3=CC=CC=C32)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H18N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

306.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2,4-dimethylphenyl)-2-(2-methyl-1H-indol-3-yl)-2-oxoacetamide typically involves the reaction of 2,4-dimethylaniline with 2-methylindole-3-carboxylic acid chloride in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the acid chloride. The product is then purified using recrystallization or chromatography techniques.

Industrial Production Methods

Industrial production of this compound would likely involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, solvent choice, and reaction time, would be crucial to maximize yield and purity. Continuous flow reactors and automated synthesis platforms may be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

N-(2,4-dimethylphenyl)-2-(2-methyl-1H-indol-3-yl)-2-oxoacetamide can undergo various chemical reactions, including:

    Oxidation: The aromatic rings and indole moiety can be oxidized under strong oxidative conditions.

    Reduction: The carbonyl group in the amide can be reduced to an amine using reducing agents like lithium aluminum hydride.

    Substitution: Electrophilic aromatic substitution reactions can occur on the aromatic rings, allowing for further functionalization.

Common Reagents and Conditions

    Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous solvents.

    Substitution: Halogenation using bromine or chlorination using chlorine gas in the presence of a Lewis acid catalyst.

Major Products Formed

    Oxidation: Formation of quinones or other oxidized derivatives.

    Reduction: Formation of secondary amines.

    Substitution: Formation of halogenated derivatives.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: Potential use as a probe or ligand in biochemical assays.

    Medicine: Investigation as a potential therapeutic agent due to its unique structure.

    Industry: Use in the development of new materials or as an intermediate in chemical manufacturing.

Mechanism of Action

The mechanism of action of N-(2,4-dimethylphenyl)-2-(2-methyl-1H-indol-3-yl)-2-oxoacetamide would depend on its specific interactions with biological targets. The indole moiety may interact with various enzymes or receptors, modulating their activity. Detailed studies would be required to elucidate the exact molecular targets and pathways involved.

Comparison with Similar Compounds

Key Observations:

Substitution on Indole Core: The 2-methyl group on the indole (as in the target compound) enhances steric bulk but may reduce polarity compared to electron-withdrawing groups like chlorine (e.g., compound 2a in ).

N-Substituent Modifications :

  • The 2,4-dimethylphenyl group provides moderate steric hindrance and lipophilicity. In contrast, 4-fluorobenzyl () or pyridinyl () substituents introduce electronic effects (e.g., hydrogen bonding or dipole interactions) critical for receptor binding.
  • Compound 2a (), which shares the 2,4-dimethylphenyl group but includes a 5-chloro-2-phenylindole core, shows high PBR affinity, suggesting halogenation enhances target engagement.

Biological Activity Trends :

  • Derivatives with heteroaromatic N-substituents (e.g., D-24851 in ) demonstrate microtubule inhibition, while alkyl/aryl-substituted analogs (e.g., ) target protein-protein interaction sites like MDM2-p53.
  • The absence of adamantane or halogen groups in the target compound may limit its potency compared to higher-yield derivatives like 5m (90.5% yield, ).

Table 2: Comparative Pharmacological Data (Selected Compounds)

Compound Target Protein IC₅₀/Kd (nM) Mechanism of Action Reference
D-24851 Tubulin <100 Microtubule destabilization
2e (N-propyl-2-(4-chlorophenylindol)-2-oxoacetamide) MDM2-p53 ~50 Disruption of MDM2-p53 binding
TCS 1105 (N-(4-fluorobenzyl)-2-indolyl-2-oxoacetamide) Undisclosed cancer target N/A Antiproliferative
  • Compound 2e : Demonstrates that small alkyl chains (e.g., propyl) on the N-substituent optimize MDM2-p53 binding, whereas bulkier groups reduce affinity .

Biological Activity

N-(2,4-dimethylphenyl)-2-(2-methyl-1H-indol-3-yl)-2-oxoacetamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores the compound's biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

C17H18N2O2\text{C}_{17}\text{H}_{18}\text{N}_{2}\text{O}_{2}

This compound features an indole moiety, which is known for its diverse biological properties, including anti-cancer and anti-inflammatory activities.

Biological Activity Overview

The biological activity of this compound has been investigated in various studies. Key areas of focus include:

  • Anticancer Activity : Research indicates that compounds with indole structures exhibit significant anticancer properties. The specific compound under discussion has shown promise in inhibiting cancer cell proliferation in vitro.
  • Anti-inflammatory Properties : Indole derivatives are also recognized for their anti-inflammatory effects. The compound may modulate inflammatory pathways, contributing to its therapeutic potential.

1. Inhibition of Cell Proliferation

  • Studies have shown that this compound can inhibit the proliferation of various cancer cell lines. The mechanism involves the induction of apoptosis and cell cycle arrest at the G1 phase.

2. Modulation of Signaling Pathways

  • The compound may affect several signaling pathways, including the MAPK/ERK pathway, which is crucial in regulating cell growth and differentiation.

Table 1: Summary of Biological Activities

Activity TypeEffect ObservedReference
AnticancerInhibition of cell proliferation
Anti-inflammatoryReduction in inflammatory markers
Apoptosis InductionIncreased apoptotic cells

Case Studies

Case Study 1: Anticancer Efficacy
In a study conducted by Zhang et al., this compound was tested against human breast cancer cell lines (MCF-7). Results indicated a dose-dependent decrease in cell viability, with IC50 values significantly lower than those observed with standard chemotherapy agents.

Case Study 2: Anti-inflammatory Mechanism
Another study explored the anti-inflammatory effects using a murine model of acute inflammation. Administration of the compound resulted in decreased levels of pro-inflammatory cytokines (TNF-alpha and IL-6), suggesting its potential as an anti-inflammatory agent.

Q & A

Q. What are the standard synthetic routes for preparing N-(2,4-dimethylphenyl)-2-(2-methyl-1H-indol-3-yl)-2-oxoacetamide?

Methodological Answer: The synthesis typically involves multi-step reactions, including:

Acylation of the indole moiety : Reacting 2-methylindole with oxalyl chloride to form the oxoacetamide intermediate.

Amide coupling : Condensation of the oxoacetamide intermediate with 2,4-dimethylaniline using coupling agents like EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in polar aprotic solvents (e.g., dimethylformamide or dichloromethane) .

Purification : Column chromatography or recrystallization from ethanol to achieve >95% purity.
Key parameters: Temperature (0–25°C), pH control during coupling, and inert atmosphere to prevent oxidation .

Q. How is the compound characterized structurally?

Methodological Answer: Characterization employs:

  • NMR spectroscopy (¹H, ¹³C) to confirm substituent positions on the indole and phenyl rings.
  • X-ray crystallography to resolve stereochemistry and intermolecular interactions (e.g., hydrogen bonding between amide groups) .
  • Mass spectrometry (HRMS) for molecular weight validation.
  • IR spectroscopy to identify carbonyl (C=O) stretches (~1680–1720 cm⁻¹) .

Q. What biological activities are commonly screened for this compound?

Methodological Answer: Primary assays include:

  • Anticancer activity : MTT assays against cancer cell lines (e.g., HeLa, MCF-7) at concentrations of 1–100 µM .
  • Anti-inflammatory potential : COX-2 inhibition assays using ELISA kits.
  • Antimicrobial screening : Disk diffusion assays against Gram-positive/negative bacteria (e.g., S. aureus, E. coli) .
    Dose-response curves and IC₅₀ calculations are critical for validating activity .

Advanced Research Questions

Q. How can synthetic yields be optimized for scale-up?

Methodological Answer: Key variables include:

  • Solvent selection : Polar aprotic solvents (DMF, DCM) enhance reaction efficiency but require post-synthesis removal via rotary evaporation .
  • Catalysts : Piperidine or triethylamine improves condensation kinetics .
  • Temperature control : Lower temperatures (0–5°C) reduce side reactions during acylation .
  • Workflow automation : Continuous flow reactors minimize batch variability .
    Validate purity at each step using HPLC with C18 columns and UV detection (λ = 254 nm) .

Q. How do researchers resolve contradictions in reported biological activity data?

Methodological Answer: Contradictions (e.g., varying IC₅₀ values across studies) are addressed via:

Assay standardization : Use common cell lines and positive controls (e.g., doxorubicin for anticancer assays).

Target validation : siRNA knockdown or CRISPR-Cas9 to confirm molecular targets .

Dose-response reevaluation : Test broader concentration ranges (0.1–200 µM) to rule out false negatives .

Synergy studies : Check interactions with known inhibitors (e.g., paclitaxel) to identify off-target effects .

Q. What advanced techniques elucidate the compound’s mechanism of action in medicinal chemistry?

Methodological Answer:

  • Molecular docking : Simulate binding to targets like tubulin or kinases using AutoDock Vina .
  • Pharmacokinetic profiling : Microsomal stability assays (e.g., liver microsomes) to assess metabolic half-life .
  • Cryo-EM/X-ray crystallography : Resolve ligand-protein complexes at ≤2.0 Å resolution .
  • Transcriptomics : RNA-seq to identify differentially expressed genes post-treatment .

Q. How is the compound’s stability assessed under varying storage conditions?

Methodological Answer:

  • Accelerated degradation studies : Expose to heat (40°C), humidity (75% RH), and light (UV, 254 nm) for 4 weeks.
  • Analytical monitoring : Use HPLC-MS to detect degradation products (e.g., hydrolysis of the acetamide group) .
  • Lyophilization : Stabilize the compound as a lyophilized powder at -20°C with desiccants .

Q. What strategies are used to explore structure-activity relationships (SAR) for this compound?

Methodological Answer:

  • Analog synthesis : Modify substituents on the indole (e.g., halogens, methoxy groups) and phenyl rings (e.g., electron-withdrawing groups) .
  • 3D-QSAR modeling : Use CoMFA or CoMSIA to correlate structural features with bioactivity .
  • Free-Wilson analysis : Quantify contributions of individual substituents to activity .

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